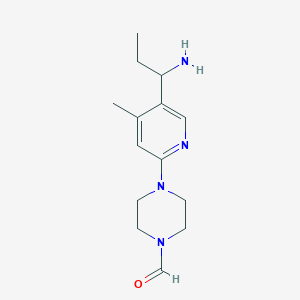
4-(5-(1-Aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-アミノプロピル)-4-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、分子式C14H22N4Oを持つ複雑な有機化合物です。ピペラジンとピリジンの誘導体であり、アミノプロピル基とカルバルデヒド官能基を特徴としています。
準備方法
合成経路と反応条件
4-(5-(1-アミノプロピル)-4-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドの合成は、通常、複数のステップを伴います。一般的な方法には、次のステップが含まれます。
ピリジン環の形成: ピリジン環は、適切な前駆体の縮合を含む一連の反応によって合成されます。
アミノプロピル基の導入: アミノプロピル基は、求核置換反応によって導入されます。
ピペラジン環の形成: ピペラジン環は、環化反応によって形成されます。
カルバルデヒド基の導入: カルバルデヒド基は、酸化反応によって導入されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。反応条件は、高収率と純度を確保するために最適化されています。一般的な技術には、次のものがあります。
バッチ反応器: 小規模から中規模の生産に使用されます。
連続フロー反応器: 大規模生産に使用され、一貫した品質と収率が確保されます。
化学反応の分析
反応の種類
4-(5-(1-アミノプロピル)-4-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: カルバルデヒド基は、酸化されてカルボン酸を形成することができます。
還元: カルバルデヒド基は、還元されてアルコールを形成することができます。
置換: アミノプロピル基は、さまざまな求電子試薬との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) があります。
置換: 一般的な求電子試薬には、ハロゲン化アルキルや酸塩化物があります。
生成される主な生成物
酸化: カルボン酸。
還元: アルコール。
置換: 使用する求電子試薬に応じて、さまざまな置換誘導体。
科学研究への応用
4-(5-(1-アミノプロピル)-4-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体高分子との潜在的な相互作用について研究されています。
医学: 抗菌活性や抗癌活性など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
4-(5-(1-Aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
4-(5-(1-アミノプロピル)-4-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドの作用機序は、特定の分子標的との相互作用を含みます。アミノプロピル基は、生体高分子と水素結合を形成することができます。一方、カルバルデヒド基は、求核付加反応を起こすことができます。これらの相互作用は、酵素や受容体の活性を調節することができ、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
4-(5-(1-アミノプロピル)ピリジン-2-イル)ピペラジン-1-カルバルデヒド: ピリジン環にメチル基がありません。
4-(5-(1-アミノプロピル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒド: 構造は似ていますが、メチル基の位置が異なります。
独自性
4-(5-(1-アミノプロピル)-4-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、ピリジン環上のメチル基の特定の位置によって、その化学反応性と生物活性に影響を与える可能性があります。このユニークな構造は、分子標的との異なる相互作用をもたらす可能性があり、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde: Lacks the methyl group on the pyridine ring.
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a different position of the methyl group.
Uniqueness
4-(5-(1-Aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-[5-(1-aminopropyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H22N4O/c1-3-13(15)12-9-16-14(8-11(12)2)18-6-4-17(10-19)5-7-18/h8-10,13H,3-7,15H2,1-2H3 |
InChIキー |
PJFGQZJUJXOFJX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C=C1C)N2CCN(CC2)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


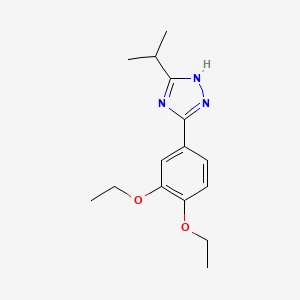

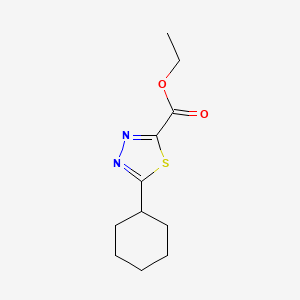

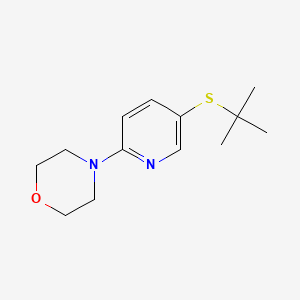





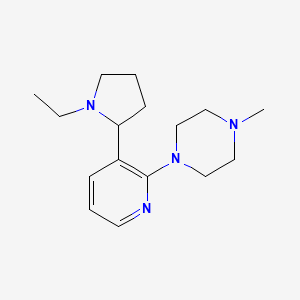
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)


